molecular formula C16H13F2N3O3S B2835457 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851988-23-3

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No.: B2835457
CAS No.: 851988-23-3
M. Wt: 365.35
InChI Key: DCISDJWNYLLAIT-UHFFFAOYSA-N
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Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic benzothiazole-hydrazide hybrid compound characterized by a 4,6-difluoro-substituted benzothiazole core linked to a 2,4-dimethoxybenzohydrazide moiety. The 2,4-dimethoxybenzohydrazide group introduces hydrogen-bonding capabilities and electronic effects, which may influence binding to biological targets. This compound is synthesized via condensation reactions between substituted benzothiazole hydrazines and activated carbonyl intermediates, as exemplified in related benzothiazole-hydrazide syntheses .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-9-3-4-10(12(7-9)24-2)15(22)20-21-16-19-14-11(18)5-8(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCISDJWNYLLAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and chlorine to form 4,6-difluoro-2-mercaptobenzothiazole.

    Hydrazide formation: The 4,6-difluoro-2-mercaptobenzothiazole is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.

    Methoxylation: Finally, the benzohydrazide is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the benzene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Benzothiazole Substituents Hydrazide/Acyl Group Substituents Key Functional Differences Biological Activity (Reported)
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide 4,6-difluoro 2,4-dimethoxybenzohydrazide High lipophilicity (F), H-bonding (OCH3) Not explicitly reported; inferred antimicrobial/anticonvulsant potential
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide () 4,6-difluoro Unsubstituted benzohydrazide Lack of methoxy groups; reduced electronic modulation Likely lower activity vs. dimethoxy analogues
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide () 4,5-dimethyl Propanehydrazide Methyl vs. F substituents; aliphatic hydrazide Unknown; alkyl groups may reduce target affinity
3,4-dimethoxybenzohydrazide derivatives () Variable (e.g., 6-methyl) 3,4-dimethoxybenzohydrazide Methoxy positional isomerism (3,4 vs. 2,4) Antimicrobial activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide () 4,6-difluoro 3,4-dimethoxybenzamide (amide) Amide vs. hydrazide linkage Unknown; amides often exhibit distinct pharmacokinetics

Key Observations:

Benzothiazole Substitutions: The 4,6-difluoro substitution in the target compound distinguishes it from methyl-substituted analogues (e.g., 6-methyl in ), which may reduce electronegativity and membrane penetration .

Hydrazide/Acyl Group Modifications: The 2,4-dimethoxy configuration on the benzohydrazide moiety provides distinct electronic and steric effects compared to 3,4-dimethoxy isomers (). The para-methoxy group in 2,4-dimethoxy derivatives may optimize π-π stacking with aromatic residues in enzyme active sites.

Biological Activity Trends: 3,4-Dimethoxybenzohydrazide derivatives () demonstrated antimicrobial activity, suggesting that methoxy positioning is critical for target interaction. The target compound’s 2,4-dimethoxy groups may alter binding specificity.

Key Observations:

  • The target compound’s synthesis likely parallels methods for related hydrazides (), but the difluoro and dimethoxy groups necessitate precise reaction conditions to avoid side reactions (e.g., demethylation or defluorination).
  • Tautomerism observed in 1,2,4-triazole-thiones () underscores the importance of spectral validation (IR, NMR) for confirming the target compound’s structure .

Pharmacological Potential

  • Antimicrobial Activity : The 2,4-dimethoxy group may enhance interactions with bacterial efflux pumps or enzymes, as seen in structurally related compounds .
  • Cytotoxicity : Methoxy groups generally reduce cytotoxicity compared to nitro or halogen substituents, as observed in Vero cell assays () .

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from recent studies and highlighting its pharmacological potential.

  • Molecular Formula : C15H15F2N3O3S
  • Molar Mass : 357.36 g/mol
  • Density : 1.274 g/cm³ (predicted)
  • pKa : 9.73 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:

  • DNA Binding : The compound shows a propensity to bind within the minor groove of DNA, influencing cellular proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or antimicrobial resistance pathways.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In particular:

  • Cell Line Studies : this compound was tested against several human cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). The results indicated a notable reduction in cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)% Inhibition
    A5495.085%
    HCC8276.580%
    NCI-H3587.075%

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains:

  • Testing Methodology : Broth microdilution assays were conducted following CLSI guidelines to determine minimum inhibitory concentrations (MIC).
    Bacterial StrainMIC (µg/mL)% Inhibition
    Escherichia coli5090%
    Staphylococcus aureus2595%
    Saccharomyces cerevisiae10080%

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study published in PubMed assessed the antitumor activity of various benzothiazole derivatives, including this compound. The findings revealed that this compound significantly inhibited proliferation in both two-dimensional and three-dimensional cell cultures .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties highlighted that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the optimal synthetic protocols for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide?

Answer: The synthesis typically involves coupling 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid derivatives with hydrazide-containing precursors. Key steps include:

  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or ethanol) under reflux .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) to facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures to achieve >95% purity .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : To verify substituent positions (e.g., difluoro and dimethoxy groups) .
    • FT-IR : Confirmation of hydrazide (-NH-NH-) and carbonyl (C=O) stretches .
  • X-ray Crystallography : For absolute stereochemical validation using programs like SHELXL .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Answer: While direct studies on this compound are limited, structurally analogous benzothiazole hydrazides exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast and colon cancer cell lines via apoptosis induction .
  • Anti-inflammatory Effects : Inhibition of COX-2 (70–80% at 50 µM) in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for benzothiazole hydrazides?

Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer) and control compounds .
  • SAR Studies : Systematically vary substituents (e.g., fluorine vs. methoxy groups) to isolate activity drivers .
  • Meta-Analysis : Cross-reference data from PubChem and DSSTox for consistency .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Answer:

  • Substituent Variation : Synthesize analogs with:

    Substituent PositionModificationsBiological Impact
    Benzothiazole 4,6-FReplace F with Cl or HAlters electron-withdrawing effects and target binding
    Hydrazide moietyIntroduce methyl/morpholine groupsEnhances solubility and bioavailability
  • In Silico Modeling : Use docking studies (AutoDock Vina) to predict interactions with enzymes like DNA topoisomerase II .

Q. How can crystallographic data improve mechanistic understanding?

Answer:

  • Electron Density Maps : Resolve hydrogen-bonding networks between the hydrazide group and protein targets (e.g., kinase ATP-binding sites) .
  • Thermal Parameters : Analyze B-factors to assess ligand flexibility in binding pockets .

Q. What methodologies are effective for target identification?

Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins .
  • Transcriptomic Profiling : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) with recombinant enzymes .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

Answer:

  • pH Stability : Degrades at pH < 3 or > 10, necessitating buffer systems (e.g., PBS at pH 7.4) for biological assays .
  • Thermal Stability : Decomposes above 150°C; store at -20°C in desiccated conditions .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation .

Q. What computational tools are suitable for predicting metabolic pathways?

Answer:

  • ADMET Predictors : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate metabolic transformations (e.g., hydrazide hydrolysis) with GROMACS .

Q. How can researchers address low aqueous solubility in in vivo studies?

Answer:

  • Formulation Strategies :
    • Nanoemulsions : Use Tween-80 and PEG-400 to enhance bioavailability .
    • Prodrug Design : Introduce phosphate esters for improved solubility .
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

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